2-Allyl-4-(trifluoromethoxy)aniline
Overview
Description
2-Allyl-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C10H12F3NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of 2-Allyl-4-(trifluoromethoxy)aniline consists of a benzene ring attached to an amine (NH2) group and a trifluoromethoxy (OCF3) group . The exact structure could not be retrieved from the available resources.Scientific Research Applications
Catalytic Deallylation and Allylation Reactions
Research on the catalytic deallylation and allylation reactions has significant implications in the synthesis and modification of organic compounds. For example, palladium-catalyzed reactions have been shown to efficiently catalyze deallylation of allyl ethers in aniline, producing corresponding alcohols under mild conditions. This process preserves various functional groups, indicating the potential for selective synthesis in organic chemistry (Murakami et al., 2004). Similarly, palladium complexes with specific ligands have been employed for direct conversion of allylic alcohols to monoallylated anilines, showcasing an efficient method for N-allylation of anilines without the need for activating agents (Ozawa et al., 2002).
Dearomatization and Functionalization of Anilines
The coordination of anilines to specific metal complexes has been explored for the dearomatization and further functionalization of anilines. Studies have shown that certain complexes can induce ligand-based reactivity in anilines with electrophiles, leading to protonation and subsequent reactions that result in the dearomatization of the aniline ligand. This process opens avenues for synthesizing complex organic structures from simple aniline derivatives (Kolis et al., 1996).
Synthesis of High-Performance Polymers
The synthesis and polymerization of benzoxazine monomers with allyl groups, such as those derived from aniline, have been investigated for producing high-performance thermosets. These monomers undergo thermal polymerization, leading to polymers with high glass transition temperatures and enhanced thermal stability. This research suggests potential applications in advanced materials science, particularly in areas requiring materials that withstand high temperatures and exhibit robust mechanical properties (Kumar et al., 2007).
Antioxidant Activities of Metal Complexes
The antioxidant activities of metal complexes containing aniline derivatives have been studied, revealing that these compounds exhibit significant radical scavenging activity. This research highlights the potential for developing new antioxidant agents based on metal complexes of aniline derivatives, which could have implications for pharmaceutical and nutraceutical applications (Wu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-prop-2-enyl-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6H,1,3,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVTCRSDRKDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4-(trifluoromethoxy)aniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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